7-Methyltryptamine, oxalate salt
Description
Overview of Indoleamine Research in Neuropharmacology
Indoleamines are a class of biogenic amines that feature an indole (B1671886) nucleus. This family of compounds, which includes the well-known neurotransmitter serotonin (B10506) (5-hydroxytryptamine), is of profound significance in the field of neuropharmacology. acs.org The parent compound, tryptamine (B22526), is a monoamine alkaloid found in trace amounts in the mammalian brain and is also present in various plants, fungi, and animals. wikipedia.org It is biosynthesized in vivo via the decarboxylation of the essential amino acid tryptophan. wikipedia.org
Scientific inquiry into indoleamines is central to understanding a vast array of physiological and cognitive processes. Serotonin, for instance, is a key modulator of mood, sleep, appetite, and cognition. Consequently, its pathways are the target of numerous therapeutic drugs, particularly in the treatment of depression and anxiety disorders. medbullets.com Tryptamine itself, while present at much lower concentrations, is an active neuromodulator. It interacts with its own set of receptors, known as trace amine-associated receptors (TAARs), and also demonstrates activity at serotonin receptors, regulating crucial neurotransmitter systems such as the dopaminergic, serotonergic, and glutamatergic systems. nih.gov Research has also pointed to the role of indoleamines in cortical signaling pathways, with studies suggesting that tryptamine and serotonin mediate different phases of neuronal response. cdnsciencepub.com The metabolic pathways of these compounds, such as the one involving indoleamine 2,3-dioxygenase (IDO-1), are also under active investigation for their roles in neurological disorders like Parkinson's disease. researchgate.net
Contextualizing Substituted Tryptamines within Scientific Inquiry
Building upon the foundational tryptamine structure, scientific investigation has extensively explored substituted tryptamines. These are molecules where one or more hydrogen atoms on the indole ring or the ethylamine (B1201723) sidechain of the tryptamine scaffold have been replaced by other chemical groups. acs.orgwikipedia.org This process of chemical substitution is a fundamental tool in medicinal chemistry and pharmacology, allowing researchers to systematically alter the properties of a molecule to probe its biological function or to develop novel therapeutic agents. nih.gov
By modifying the tryptamine core, scientists can fine-tune a compound's pharmacological profile, including its ability to bind to and activate specific receptors, its metabolic stability, and its ability to cross the blood-brain barrier. For example, the addition of a methyl group to the alpha-carbon of the ethylamine sidechain creates α-methyltryptamine (αMT). This substitution makes the compound a poorer substrate for monoamine oxidase (MAO), an enzyme that typically breaks down tryptamines, thereby prolonging its action in the nervous system. researchgate.netscbt.com
Substitutions on the indole ring itself are also of significant scientific interest. Research on 7-substituted N,N-dimethyltryptamines (DMTs) has shown that placing a methyl group at the 7-position results in a compound (7-Me-DMT) that retains high affinity for serotonin receptors and produces behavioral effects in animal models indicative of psychoactivity. acs.orgresearchgate.net Further investigation into 7-Methyl-α-ethyltryptamine (7-Me-αET) revealed that the 7-methyl substitution leads to a compound that is significantly more potent as both a serotonin releasing agent and a monoamine oxidase inhibitor compared to its unsubstituted parent molecule, α-ethyltryptamine. wikipedia.orgacs.org These findings underscore the critical role that specific substitutions play in defining the biological activity of tryptamine derivatives, providing a clear rationale for the continued synthesis and evaluation of novel analogues.
Rationale for Investigating 7-Methyltryptamine (B88337), Oxalate (B1200264) Salt
The scientific interest in 7-Methyltryptamine, and specifically its oxalate salt, stems from two primary areas of chemical and pharmacological research: its utility as a synthetic building block and its value as a tool for dissecting structure-activity relationships (SAR).
First, 7-Methyltryptamine serves as a documented reactant and chemical intermediate for the synthesis of more complex molecules. scbt.com Chemical supplier catalogues list it as a reactant for the preparation of various classes of compounds, including β-carbolines and substituted tetrahydro-β-carbolines, which are investigated as potential agents for treating human papillomavirus (HPV) infection. Furthermore, it is used in the synthesis of potent β3-adrenergic receptor agonists and tryptamine-based sulfonamides that act as selective inhibitors of the enzyme 15-lipoxygenase. Its role as a precursor in these synthetic pathways makes its availability and characterization essential for advancing these diverse areas of therapeutic research.
Second, 7-Methyltryptamine is a fundamental tool for probing the SAR of the tryptamine pharmacophore. As research on related compounds like 7-Me-DMT has shown, methylation at the 7-position can significantly influence pharmacological activity. acs.org By synthesizing and evaluating the simplest 7-methylated tryptamine (with an unsubstituted amine), researchers can isolate and understand the intrinsic contribution of the 7-methyl group to receptor binding and functional activity, without the confounding influence of other substitutions, such as those on the nitrogen atom. This allows for a systematic exploration of how modifications to this specific position on the indole ring impact the molecule's interaction with biological targets.
The investigation of this compound as an oxalate salt is based on standard chemical practice. Amine compounds are often converted to salt forms, such as oxalates, to improve their stability, crystallinity, and handling properties, making them more suitable for laboratory use, storage, and precise quantification in experimental assays. nih.gov
Data Tables
Table 1: Chemical Properties of 7-Methyltryptamine and its Oxalate Salt
| Identifier | 7-Methyltryptamine (Freebase) | 7-Methyltryptamine, Oxalate Salt |
| IUPAC Name | 2-(7-methyl-1H-indol-3-yl)ethanamine nih.gov | 2-(7-methyl-1H-indol-3-yl)ethanamine; ethanedioic acid |
| CAS Number | 14490-05-2 nih.gov | 56644-28-1 nih.gov |
| Molecular Formula | C₁₁H₁₄N₂ nih.gov | C₁₃H₁₆N₂O₄ nih.gov |
| Molecular Weight | 174.24 g/mol nih.gov | 264.28 g/mol nih.gov |
Table 2: Research Findings on Selected Substituted Tryptamines This is an interactive table. Select a compound to see details.
α-Methyltryptamine (αMT)
7-Methyl-α-ethyltryptamine (7-Me-αET)
7-Methyl-N,N-dimethyltryptamine (7-Me-DMT)
Properties
CAS No. |
84434-15-1 |
|---|---|
Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C11H14N2.C2H2O4/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10;3-1(4)2(5)6/h2-4,7,13H,5-6,12H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
VJQNPAYSYDIOGV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCN.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCN.C(=O)(C(=O)O)O |
Other CAS No. |
84434-15-1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of 7 Methyltryptamine, Oxalate Salt
Advanced Synthetic Routes to 7-Methyltryptamine (B88337)
The synthesis of 7-Methyltryptamine hinges on the construction of the core indole (B1671886) structure, followed by the introduction or elaboration of the ethylamine (B1201723) side chain at the C3 position. Several classical and modern synthetic strategies can be employed, starting from appropriately substituted precursors.
Optimization of Indole Ring Functionalization
The direct functionalization of the indole nucleus at the C7 position is a challenging task due to the inherent electronic properties of the indole ring, which favor electrophilic substitution at C3, and to a lesser extent, C2 and C5. rsc.org However, recent advancements in transition-metal-catalyzed C-H activation have provided elegant solutions for site-selective modifications. rsc.org
One of the key strategies for synthesizing 7-substituted indoles involves the use of a directing group on the indole nitrogen. This group positions a metal catalyst in proximity to the C7-H bond, enabling its selective functionalization. For instance, a phosphine-based directing group has been utilized to direct C7-H methylation of the tryptophan core. researchgate.net This process allows for the introduction of a methyl group at the desired position while maintaining operational ease of directing group installation and removal. researchgate.net Another approach involves the regioselective alkylation of N-alkylindoles at the C7-position mediated by cationic zirconium complexes, which avoids the need for complex directing groups. researchgate.net
These modern C-H functionalization methods offer significant advantages over classical multi-step syntheses, which often require pre-functionalized and sometimes inaccessible starting materials.
Stereoselective Synthesis Approaches for Chiral Analogs
The synthesis of chiral analogs of 7-Methyltryptamine, particularly those with a stereocenter at the α- or β-position of the ethylamine side chain, is of significant interest for probing biological interactions. Stereoselectivity is crucial in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and pharmacokinetic profiles. nih.gov
The asymmetric Pictet-Spengler reaction is a powerful tool for constructing chiral tetrahydro-β-carboline frameworks, which can be precursors to chiral tryptamines. nih.govnih.govnsf.gov This reaction involves the condensation of a tryptamine (B22526) with an aldehyde or ketone, followed by cyclization. The use of a chiral catalyst, such as a chiral Brønsted acid, can induce enantioselectivity in the reaction, leading to the formation of an enantioenriched product. nsf.gov Alternatively, the tryptamine itself can be derived from a chiral pool starting material, such as the amino acid L-tryptophan, to introduce stereochemistry. nih.gov
Another approach involves the stereoselective reduction of an appropriate prochiral intermediate. For example, a ketone precursor can be reduced to a chiral alcohol using stereoselective reducing agents, which is then converted into the chiral amine. The development of biocatalysts, such as S-adenosyl methionine (SAM)-dependent methyl transferases, also presents a promising avenue for the enantioselective synthesis of related pyrroloindole structures. nih.gov
Precursor Chemistry and Reaction Pathways
A primary precursor for the synthesis of 7-Methyltryptamine is 7-methylindole (B51510) . This starting material can be prepared through various methods, such as the reaction of 2,6-dimethylformanilide with potassium ethoxide. wikipedia.org Other routes to 7-methylindole include the reduction of substituted 2-nitro-β-dimethylaminostyrene, which is formed from substituted ortho-nitrotoluene. guidechem.com
Once 7-methylindole is obtained, two classical methods are commonly employed to construct the tryptamine structure:
The Fischer Indole Synthesis : This reaction produces an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgchemeurope.com To synthesize 7-methyltryptamine via this route, one would start with o-tolylhydrazine (B1593758) (2-methylphenylhydrazine). This hydrazine (B178648) is reacted with a suitable aldehyde carrying the protected amino group, such as 4,4-diethoxybutylamine, under acidic catalysis (e.g., polyphosphoric acid, zinc chloride) to form the 7-methylindole ring with the ethylamine side chain precursor already in place.
The Pictet-Spengler Reaction : This method involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org While typically used to form tetrahydro-β-carbolines from tryptamines, it can be conceptually reversed to plan the synthesis of the tryptamine itself. More practically, once 7-methylindole is synthesized, the ethylamine side chain can be introduced at the C3 position. This is commonly achieved via a Gramine-type synthesis, where 7-methylindole is reacted with formaldehyde (B43269) and dimethylamine (B145610) to form 7-methylgramine. This intermediate is then displaced with a cyanide salt to form the indole-3-acetonitrile, which is subsequently reduced to afford 7-Methyltryptamine.
The following table summarizes key reaction pathways:
| Reaction Pathway | Starting Precursors | Key Intermediates | Product |
| Fischer Indole Synthesis | o-tolylhydrazine, 4-aminobutanal (B194337) diethyl acetal | 7-Methylphenylhydrazone | 7-Methyltryptamine |
| Gramine Synthesis | 7-Methylindole, Formaldehyde, Dimethylamine | 7-Methylgramine, 7-Methylindole-3-acetonitrile | 7-Methyltryptamine |
| Modern C-H Functionalization | Tryptamine, Methylating Agent | N-protected tryptamine | 7-Methyltryptamine |
Formation and Characterization of the Oxalate (B1200264) Salt Form
The conversion of the freebase 7-Methyltryptamine into its oxalate salt is a common practice in chemical research. Salt formation can enhance stability, improve crystallinity, and facilitate handling of the compound. nih.gov Oxalic acid is a frequently used counterion for forming salts with basic compounds. mdpi.com
Salt Crystallization and Polymorphism Studies
The formation of 7-Methyltryptamine oxalate involves reacting the basic tryptamine with oxalic acid in a suitable solvent. The resulting salt typically precipitates from the solution and can be isolated by filtration. The choice of solvent and crystallization conditions (e.g., temperature, cooling rate) can influence the crystal habit and potentially lead to the formation of different polymorphic forms. nih.gov
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. nih.gov The characterization of these different forms is crucial in pharmaceutical development.
The structural characterization of the oxalate salt and its potential polymorphs is typically carried out using a variety of analytical techniques:
X-Ray Diffraction (XRD) : Powder XRD (PXRD) is used to obtain a diffraction pattern that is unique to a specific crystalline form. nih.govresearchgate.netnih.gov Single-crystal XRD provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice, confirming the structure and stoichiometry of the salt. nih.govmdpi.com
Differential Scanning Calorimetry (DSC) : DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govresearchgate.netnih.gov It is used to determine the melting point and to detect phase transitions, which can indicate the presence of different polymorphs. For example, the DSC thermogram of a tetrabenazine (B1681281) oxalate salt showed a distinct endothermic peak corresponding to its melting point, differentiating it from the starting materials. mdpi.com
Infrared (IR) Spectroscopy : FTIR spectroscopy can confirm salt formation by showing characteristic shifts in the vibrational frequencies of functional groups, such as the C=O stretch of the oxalate and the N-H bends of the protonated amine. researchgate.netnih.govmdpi.com
The table below outlines the typical characterization methods and their applications.
| Analytical Technique | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Fingerprint of the crystalline form, identification of polymorphs. nih.gov |
| Single-Crystal X-Ray Diffraction (SC-XRD) | Definitive crystal structure, bond lengths, bond angles, and supramolecular interactions. mdpi.com |
| Differential Scanning Calorimetry (DSC) | Melting point, heat of fusion, detection of polymorphic transitions. ias.ac.in |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, presence of solvates. ias.ac.in |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of salt formation, identification of functional groups. mdpi.com |
Influence of Salt Form on Stability in Research Environments
The stability of a chemical compound is a critical factor for its use in research, as degradation can lead to inaccurate results. Tryptamines can be susceptible to degradation, particularly through oxidation, when exposed to light, air, and elevated temperatures. researchgate.netnih.govnih.gov Converting the freebase to a salt, such as the oxalate salt, generally enhances its stability.
The choice of the counterion can have a profound effect on the chemical and physical stability of the salt. nih.gov Key factors that influence the stability of a salt in a research environment include:
Hygroscopicity : The tendency of a substance to absorb moisture from the air. The oxalate salt form may have different hygroscopic properties compared to the freebase or other salt forms.
Melting Point : A higher melting point generally indicates greater thermal stability of the crystal lattice.
Advanced Spectroscopic Analysis for Structural Elucidation
The structural confirmation of 7-Methyltryptamine is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for the oxalate salt is not widely published, the following data are representative and based on the analysis of the 7-methylindole precursor and other closely related tryptamine derivatives. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron-donating methyl group at the 7-position of the indole ring.
Interactive Table 1: Representative ¹H NMR Data for 7-Methyltryptamine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | Indole N-H |
| ~7.50 | d | 1H | H-4 |
| ~7.15 | s | 1H | H-2 |
| ~6.95 | t | 1H | H-5 |
| ~6.90 | d | 1H | H-6 |
| ~3.20 | t | 2H | -CH₂-N |
| ~3.05 | t | 2H | Ar-CH₂- |
| ~2.50 | s | 3H | 7-CH₃ |
Interactive Table 2: Representative ¹³C NMR Data for 7-Methyltryptamine
| Chemical Shift (ppm) | Assignment |
| ~136.5 | C-7a |
| ~128.5 | C-3a |
| ~123.0 | C-2 |
| ~122.5 | C-4 |
| ~120.5 | C-6 |
| ~120.0 | C-7 |
| ~118.0 | C-5 |
| ~112.0 | C-3 |
| ~42.0 | -CH₂-N |
| ~25.0 | Ar-CH₂- |
| ~16.5 | 7-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of 7-Methyltryptamine, oxalate salt would exhibit characteristic absorption bands corresponding to its functional groups. The presence of the oxalate counter-ion introduces distinct carbonyl and O-H stretching vibrations.
Interactive Table 3: Representative IR Absorption Bands for 7-Methyltryptamine, Oxalate Salt
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H and O-H stretching (indole, ammonium (B1175870), and oxalate) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| ~1720-1680 | Strong | C=O stretching (oxalate carboxylic acid) |
| ~1620 | Strong | C=O stretching (oxalate carboxylate) |
| ~1450 | Medium | C=C stretching (aromatic) |
| ~1250 | Medium | C-N stretching |
| ~740 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene (B151609) ring) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 7-Methyltryptamine would lead to characteristic fragmentation patterns, primarily the cleavage of the Cα-Cβ bond of the ethylamine side chain, resulting in a prominent fragment corresponding to the stabilized indolyl-methyl cation. mdpi.comresearchgate.net
Interactive Table 4: Representative Mass Spectrometry Fragmentation Data for 7-Methyltryptamine
| m/z | Relative Intensity (%) | Assignment |
| 174 | Moderate | [M]⁺ (Molecular Ion) |
| 131 | High | [M - CH₂NH₂]⁺ (Indolyl-methyl cation fragment) |
| 130 | Very High | [M - CH₂NH₂ - H]⁺ (Aziridinium fragment, characteristic of tryptamines) |
X-ray Crystallography of 7-Methyltryptammonium Hydrogen Oxalate
While the specific crystal structure of 7-Methyltryptammonium hydrogen oxalate has not been reported, valuable insights can be drawn from the published crystal structure of the closely related 7-methyltryptammonium chloride and other tryptammonium oxalate salts. nih.govgoogle.com
The crystal structure of 7-methyltryptammonium chloride was determined to be in the monoclinic crystal system with the space group P2₁/c. nih.gov It is plausible that the oxalate salt would also crystallize in a common space group, though the unit cell parameters would differ due to the different size, shape, and hydrogen bonding capabilities of the oxalate anion compared to the chloride anion.
Interactive Table 5: Crystallographic Data for the Analogous 7-Methyltryptammonium Chloride nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₅N₂⁺ · Cl⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.375(3) |
| b (Å) | 5.6703(11) |
| c (Å) | 14.513(3) |
| β (°) | 108.834(4) |
| Volume (ų) | 1118.9(4) |
| Z | 4 |
The crystal packing of 7-Methyltryptammonium hydrogen oxalate would be dominated by an extensive network of hydrogen bonds. The tryptammonium cation provides two key hydrogen bond donor sites: the indole N-H group and the ammonium -NH₃⁺ group. The hydrogen oxalate anion (HC₂O₄⁻) is a versatile hydrogen bond acceptor (the two carbonyl oxygens and the two hydroxyl oxygens) and can also act as a hydrogen bond donor through its remaining carboxylic acid proton.
It is expected that strong N-H···O and O-H···O hydrogen bonds would link the cations and anions into a three-dimensional supramolecular architecture. nih.gov The ammonium group is likely to form bifurcated hydrogen bonds to the oxalate oxygens. These interactions are crucial for the stability of the crystal lattice.
Tryptammonium Cation: In the crystal structure of 7-methyltryptammonium chloride, the ethylamine side chain is not fully extended but adopts a gauche conformation. nih.gov A similar conformation is expected for the oxalate salt. The orientation of the side chain relative to the indole ring is a critical conformational parameter, influencing its interaction with the surrounding anions. The indole ring system itself is expected to be essentially planar.
Oxalate Anion: The conformation of the oxalate anion can vary in different crystal structures. While often planar, the hydrogen oxalate anion can exhibit a twist between the two carboxylate groups. This twist is influenced by the specific hydrogen bonding environment within the crystal. In many organic oxalate salts, the anion is twisted to optimize its hydrogen bonding interactions with the surrounding cations.
Pharmacological and Receptor Binding Investigations
In Vitro Receptor Binding Affinity and Selectivity Profiling
In vitro studies, utilizing techniques such as radioligand binding assays and functional assays in cell lines expressing human receptors, have been instrumental in characterizing the binding affinity and selectivity of 7-Methyltryptamine (B88337).
The primary target identified for 7-Methyltryptamine is the serotonin (B10506) 2A (5-HT2A) receptor. Functional studies measuring calcium mobilization in response to receptor activation have shown that 7-Methyltryptamine acts as a 5-HT2A receptor agonist. nih.govpsilosybiini.info In a comprehensive study of 21 different tryptamines, 7-Methyltryptamine was found to be a full agonist at the 5-HT2A receptor, though with moderate potency compared to other analogues. nih.govpsilosybiini.info
While the same study evaluated compounds at the 5-HT1A receptor, it was noted that only a few of the tryptamines tested were agonists at this subtype, and specific data for 7-Methyltryptamine was not highlighted. nih.govpsilosybiini.info There is currently a lack of published data regarding the binding affinity or functional activity of 7-Methyltryptamine at the 5-HT7 receptor subtype.
Table 1: Functional Activity of 7-Methyltryptamine at the Human 5-HT2A Receptor Data from a calcium mobilization assay.
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) |
| 7-Methyltryptamine | 313 | 100 |
The interaction of 7-Methyltryptamine with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET) has been evaluated through neurotransmitter release and uptake inhibition assays in rat brain synaptosomes. nih.govnih.govresearchgate.net These investigations have demonstrated that 7-Methyltryptamine is largely inactive as a releasing agent at both DAT and NET. nih.gov Furthermore, in uptake inhibition assays, it displayed no significant activity at these transporters, indicating a low affinity and lack of functional interaction with the primary mechanisms for dopamine and norepinephrine reuptake. nih.gov
Table 2: Activity of 7-Methyltryptamine at Monoamine Transporters Based on release and uptake inhibition assays.
| Transporter | Release Assay Activity | Uptake Inhibition IC₅₀ (nM) |
| Dopamine Transporter (DAT) | Inactive | >10,000 |
| Norepinephrine Transporter (NET) | Inactive | >10,000 |
Comprehensive receptor screening panels are a standard tool in pharmacology to assess a compound's selectivity and identify potential off-target interactions that could lead to unforeseen biological effects. eurofinsdiscovery.com These panels typically include a wide array of G protein-coupled receptors, ion channels, transporters, and enzymes.
Ligand-Receptor Signaling Pathway Elucidation
Beyond simple receptor binding, understanding how a ligand activates downstream signaling cascades is crucial for a complete pharmacological picture. For G protein-coupled receptors (GPCRs) like the 5-HT2A receptor, this includes both G protein-dependent and G protein-independent pathways.
Agonist binding to the 5-HT2A receptor can initiate signaling cascades that are independent of G-protein activation, most notably through the recruitment of β-arrestin proteins. nih.gov The recruitment of β-arrestin 2 is a key regulatory event that can mediate receptor desensitization and internalization, as well as initiate distinct signaling pathways.
Functional assays have been employed to specifically measure the ability of 7-Methyltryptamine to promote the recruitment of β-arrestin 2 at the 5-HT2A receptor. nih.govresearchgate.net These studies confirm that 7-Methyltryptamine is an agonist for the β-arrestin 2 recruitment pathway, with a potency and efficacy comparable to its activity in G-protein mediated calcium mobilization assays. psilosybiini.info
Table 3: 7-Methyltryptamine-Induced β-arrestin 2 Recruitment at the Human 5-HT2A Receptor Data from a DiscoveRx PathHunter® assay.
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) |
| 7-Methyltryptamine | 488 | 90 |
The Akt (also known as Protein Kinase B) signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell survival and proliferation. youtube.com This pathway can be modulated by various GPCRs. For instance, activation of certain serotonin receptors can influence the phosphorylation state of Akt, a key step in its activation. researchgate.netgenetex.com
However, there are no specific studies in the reviewed scientific literature that have investigated the effect of 7-Methyltryptamine on Akt phosphorylation or other specific downstream intracellular signaling molecules. Therefore, whether 7-Methyltryptamine modulates the Akt pathway or similar intracellular cascades remains to be elucidated.
Functional Selectivity and Biased Agonism Concepts
The concepts of functional selectivity and biased agonism have emerged as crucial frameworks for understanding the complex signaling of G protein-coupled receptors (GPCRs), such as the serotonin receptors targeted by tryptamines. Historically, it was believed that a receptor existed in either an "on" or "off" state. However, it is now understood that a single receptor can adopt multiple active conformations, each capable of initiating distinct downstream signaling cascades.
Functional selectivity, or biased agonism, describes the ability of a ligand to stabilize a specific receptor conformation, thereby preferentially activating one signaling pathway over another. For example, a ligand binding to the 5-HT2A receptor might predominantly activate the Gq/11 pathway, leading to the production of inositol (B14025) phosphates and calcium mobilization, while having a lesser effect on the β-arrestin recruitment pathway. Another ligand for the same receptor might show the opposite preference, or "bias."
This differential signaling has significant implications for the pharmacological effects of a compound. The various signaling pathways downstream of a receptor can lead to distinct physiological and behavioral outcomes. Therefore, a biased agonist might elicit a more specific therapeutic effect with fewer side effects compared to a non-biased agonist that activates all available pathways.
While specific research into the functional selectivity and biased agonism of 7-methyltryptamine, oxalate (B1200264) salt, is not extensively documented in the available literature, the principles are highly relevant to the study of tryptamines. For instance, studies on other psychoactive tryptamines have suggested that their hallucinogenic properties may be linked to a bias towards the Gq/11 pathway at the 5-HT2A receptor, with less engagement of the β-arrestin pathway.
The following table lists the compounds mentioned in this section.
Biochemical and Metabolic Pathway Research
In Vitro Enzymatic Metabolism Studies (e.g., N-methyltransferase substrates)
The enzymatic N-methylation of tryptamines is a key metabolic pathway catalyzed by indolethylamine-N-methyltransferase (INMT), an enzyme that transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to the amine group of its substrate. nih.govnih.govscbt.com This process can lead to the formation of N-methylated and N,N-dimethylated tryptamines. nih.gov The enzyme is known to act on a variety of indole-containing compounds. nih.gov
While the N-methylation of tryptamine (B22526) and related compounds has been a subject of study, specific in vitro enzymatic metabolism studies on 7-Methyltryptamine (B88337) as a substrate for N-methyltransferases are not extensively documented in the reviewed literature. Research has focused more broadly on tryptamine and its derivatives. For instance, studies with rabbit and human INMT have characterized its role in the methylation of tryptamine to N-methyltryptamine (NMT) and subsequently to N,N-dimethyltryptamine (DMT). nih.govtandfonline.com The enzyme exhibits a preference for indole(ethyl)amine-directed N-methylation over other structurally similar biogenic amines. tandfonline.com
Further research would be necessary to fully characterize the interaction of 7-Methyltryptamine with N-methyltransferases and to determine the efficiency of its conversion to potentially methylated metabolites.
Identification of Potential Metabolites in Research Models
Direct studies identifying the metabolites of 7-Methyltryptamine in research models are limited in the available scientific literature. However, research on structurally similar compounds, such as alpha-methyltryptamine (B1671934) (AMT), provides insight into potential metabolic pathways. In vivo studies in rats have been conducted to identify the urinary metabolites of AMT. nih.govtandfonline.com
In these studies, male Wistar rats were administered AMT, and their urine was collected and analyzed. nih.govtandfonline.com The primary metabolic transformations observed were hydroxylation and oxidation. The identified metabolites of AMT included:
2-Oxo-AMT
6-Hydroxy-AMT
7-Hydroxy-AMT
1'-Hydroxy-AMT nih.gov
These findings indicate that the indole (B1671886) ring and the alkyl side chain are both susceptible to metabolic modification. nih.govresearchgate.net A significant portion of the hydroxylated metabolites were found to be excreted as conjugates, suggesting that they undergo further phase II metabolism, such as glucuronidation or sulfation, before elimination. tandfonline.com
Similarly, studies with human hepatocytes incubated with AMT have identified metabolites formed through hydroxylation, O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation. nih.gov
Based on these findings with the closely related compound AMT, it is plausible that the metabolism of 7-Methyltryptamine would follow similar pathways, leading to hydroxylated metabolites at various positions on the indole ring, as well as potential oxidation of the ethylamine (B1201723) side chain. The presence of the methyl group at the 7-position might influence the regioselectivity of hydroxylation.
The following table summarizes the metabolites identified for the related compound alpha-methyltryptamine in rat models, which may serve as a predictive model for 7-Methyltryptamine metabolism.
| Parent Compound | Metabolite | Metabolic Pathway | Research Model |
| alpha-methyltryptamine (AMT) | 2-Oxo-AMT | Oxidation | Rat nih.gov |
| alpha-methyltryptamine (AMT) | 6-Hydroxy-AMT | Hydroxylation | Rat nih.gov |
| alpha-methyltryptamine (AMT) | 7-Hydroxy-AMT | Hydroxylation | Rat nih.gov |
| alpha-methyltryptamine (AMT) | 1'-Hydroxy-AMT | Hydroxylation | Rat nih.gov |
This table is based on data from studies on alpha-methyltryptamine and is predictive for 7-Methyltryptamine.
Interaction with Monoamine Oxidases (MAO) in Pre-clinical Contexts
Monoamine oxidases (MAO) are enzymes responsible for the breakdown of monoamine neurotransmitters and are categorized into two main isoforms, MAO-A and MAO-B. mayoclinic.orgpatsnap.com Research in pre-clinical contexts has demonstrated that certain tryptamine derivatives can interact with and inhibit these enzymes.
Specifically, studies have investigated the MAO inhibitory potential of alpha-methylated tryptamine analogs. nih.gov In vitro assays using recombinant human MAO-A and MAO-B have shown that 7-Methyl-alpha-methyltryptamine (7-Me-AMT) is a potent inhibitor of MAO-A. nih.gov In fact, it was identified as a competitive inhibitor of this isoform. nih.gov The inhibitory concentration (IC50) value for 7-Me-AMT against MAO-A was found to be comparable to that of known MAO-A inhibitors like harmine (B1663883) and harmaline. nih.gov While several alpha-methylated tryptamine analogs demonstrated MAO-A inhibition, only a few also inhibited MAO-B, and at higher concentrations. nih.gov
Furthermore, research on 7-Methyl-α-ethyltryptamine (7-Me-αET) has also revealed it to be a potent monoamine oxidase inhibitor, being approximately 10 times more potent than its unmethylated counterpart, α-ethyltryptamine (αET). wikipedia.org
These findings suggest that the 7-methyl substitution on the indole ring of a tryptamine scaffold can confer significant MAO-A inhibitory activity. The inhibition of MAO-A can lead to an increase in the levels of monoamine neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. mayoclinic.org
The table below presents the in vitro MAO inhibition data for 7-Methyl-alpha-methyltryptamine (7-Me-AMT) and related compounds.
| Compound | Target Enzyme | IC50 (μM) | Inhibition Type |
| 7-Methyl-alpha-methyltryptamine (7-Me-AMT) | MAO-A | 0.049 | Competitive nih.gov |
| alpha-methyltryptamine (AMT) | MAO-A | Varies by analog | - nih.gov |
| Harmine | MAO-A | Comparable to 7-Me-AMT | - nih.gov |
| Harmaline | MAO-A | Comparable to 7-Me-AMT | - nih.gov |
This table highlights the potent MAO-A inhibitory activity of 7-methylated tryptamine analogs based on available pre-clinical data.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification (e.g., LC-MS, HPLC)
Chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for the analysis of 7-Methyltryptamine (B88337), oxalate (B1200264) salt. These methods offer high resolution and sensitivity, making them ideal for complex matrices encountered in research applications.
A general approach for the analysis of tryptamines, which can be adapted for 7-Methyltryptamine, involves reversed-phase HPLC. researchgate.net For instance, a method for the separation of various tryptamines utilized a LiChrospher® RP-18e column with a mobile phase composed of 0.1% triethylammonium (B8662869) acetate (B1210297) buffer, methanol, and acetonitrile (B52724). nih.gov Such a method can be optimized for 7-Methyltryptamine, oxalate salt by adjusting the mobile phase composition and gradient to achieve optimal separation from potential impurities.
For more sensitive and specific quantification, especially in biological samples, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govoup.comresearchgate.netresearchgate.netmdpi.comnih.gov The development of an LC-MS/MS method would involve optimizing the chromatographic separation and the mass spectrometric detection parameters, such as the precursor and product ions for multiple reaction monitoring (MRM). nih.govoup.comresearchgate.net
A typical workflow for developing a quantitative LC-MS/MS assay involves:
Sample Preparation: Protein precipitation is a common and effective method for extracting tryptamines from plasma. nih.govoup.comresearchgate.net This can be achieved using acetonitrile, followed by centrifugation to separate the precipitated proteins.
Chromatography: A C18 column is often used for the separation of tryptamines. researchgate.netnih.gov The mobile phase typically consists of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile or methanol. researchgate.netyoutube.com A gradient elution is usually employed to ensure good separation and peak shape.
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. nih.govoup.comresearchgate.net Two MRM transitions are monitored for each analyte to ensure specificity.
Validation: The method must be validated according to established guidelines to ensure its reliability. nih.govoup.comresearchgate.net Key validation parameters include linearity, accuracy, precision, selectivity, matrix effect, and stability.
The following table outlines typical validation parameters and acceptance criteria for a bioanalytical method, based on studies of similar tryptamine (B22526) compounds. nih.govoup.comresearchgate.net
| Validation Parameter | Acceptance Criteria | Typical Findings for Tryptamine Assays |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Linearity is typically achieved over a concentration range of 0.5–100 ng/mL. nih.govoup.comresearchgate.net |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) | Bias is generally within ±20%. nih.govoup.comresearchgate.net |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) | Imprecision is typically below 20%. nih.govoup.comresearchgate.net |
| Matrix Effect | CV of the matrix factor ≤ 15% | Minimal interference is generally observed, though ion enhancement can occur for some tryptamines. nih.govoup.comresearchgate.net |
| Recovery | Consistent and reproducible | Extraction efficiency for tryptamines is often around 50%. nih.govoup.comresearchgate.net |
| Stability | Analyte stable under various storage and handling conditions | Stability studies are crucial to ensure the integrity of the samples. |
Impurity profiling is a critical aspect of quality control for research batches of 7-Methyltryptamine, oxalate salt, ensuring the identity and purity of the compound. The methodologies aim to detect, identify, and quantify any impurities, which may include starting materials, by-products of the synthesis, and degradation products.
A comprehensive impurity profiling strategy would typically employ a combination of chromatographic and spectrometric techniques. A high-resolution LC-MS method is particularly powerful for this purpose, as it can separate and provide mass information for a wide range of potential impurities.
The development of a stability-indicating HPLC method is also crucial for impurity profiling. Such a method is designed to separate the active pharmaceutical ingredient from its potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). sigmaaldrich.com While a specific stability-indicating method for 7-Methyltryptamine, oxalate salt is not documented, the general approach would involve:
Subjecting the compound to forced degradation studies.
Developing an HPLC method that resolves the parent compound from all significant degradation products.
Validating the method for its specificity, linearity, accuracy, and precision for the quantification of both the main compound and its impurities.
The following table provides an example of a generic gradient HPLC method that could be adapted for the impurity profiling of 7-Methyltryptamine, oxalate salt.
| Time (minutes) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Spectrometric Approaches for Compound Identification and Purity Assessment in Research Materials
Spectrometric techniques are fundamental for the structural elucidation and purity assessment of 7-Methyltryptamine, oxalate salt in research materials. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose.
Mass Spectrometry (MS): Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of tryptamines. mdpi.comsouthernforensic.org The mass spectrum of 7-Methyltryptamine would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. For tryptamines, a characteristic fragmentation is the cleavage of the ethylamine (B1201723) side chain, leading to the formation of an iminium ion. southernforensic.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous identification and structural confirmation of 7-Methyltryptamine, oxalate salt. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed map of its structure. The presence of the oxalate counter-ion can also be confirmed by NMR.
The following table summarizes the expected spectrometric data for 7-Methyltryptamine.
| Technique | Expected Observations |
| EI-GC-MS | Molecular ion peak (M⁺) at m/z 174. Characteristic fragment ions would include those resulting from the loss of the amine side chain. |
| ESI-MS | Protonated molecule [M+H]⁺ at m/z 175. |
| ¹H NMR | Signals corresponding to the aromatic protons of the indole (B1671886) ring, the ethylamine side chain protons, and the methyl group protons. The chemical shifts would be indicative of their chemical environment. |
| ¹³C NMR | Signals for all the unique carbon atoms in the 7-Methyltryptamine molecule. |
Comparative Analytical Performance of Different Salt Forms
The choice of a salt form for a research compound can significantly impact its physicochemical properties, including its analytical performance. While specific comparative studies on different salt forms of 7-Methyltryptamine are not available, general principles and data from related compounds like N,N-dimethyltryptamine (DMT) can provide insights. google.com
The oxalate salt of a tryptamine is formed by the reaction of the basic amine with oxalic acid. The properties of the resulting salt can influence its behavior in analytical systems. For example, a patent on DMT salts highlights that different salt forms (fumarate, succinate, malate, oxalate, and sulfate) exhibit varying melting points, aqueous solubility, and hygroscopicity. google.com
The analytical performance can be affected in several ways:
Solubility: The solubility of the salt form in the mobile phase can affect chromatographic peak shape and resolution. A more soluble salt may lead to better performance.
Stability: The stability of the salt form can influence the generation of impurities over time, which is a critical consideration for the development of stability-indicating methods.
Hygroscopicity: The tendency of a salt to absorb moisture from the atmosphere can affect the accuracy of weighing and sample preparation.
The following table provides a hypothetical comparison of the analytical implications of different salt forms, based on general chemical principles.
| Property | Oxalate Salt | Hydrochloride Salt | Free Base |
| Aqueous Solubility | Generally good | Often high | Low |
| Melting Point | Typically a well-defined, higher melting point solid | Usually a crystalline solid with a distinct melting point | Often a lower melting point solid or oil |
| Chromatographic Behavior | Good peak shape expected due to solubility in common mobile phases. | Similar good performance expected. | May exhibit poor peak shape or tailing if solubility in the mobile phase is limited. |
| Stability | Generally stable crystalline solid. | Can be hygroscopic. | May be less stable and more prone to degradation. |
Structure Activity Relationship Sar and Structural Analogue Studies
Design and Synthesis of 7-Methyltryptamine (B88337) Analogues for SAR Probing
To fully understand the role of each part of the 7-Methyltryptamine molecule, researchers design and synthesize analogues with specific modifications. These studies are crucial for mapping the pharmacophore and understanding receptor interactions.
The nitrogen atom within the indole (B1671886) ring (N1) is a potential site for modification, though it is less commonly altered than the side chain or other ring positions. In the broader class of tryptamines, N1-methylation is a known modification. The enzyme Indolethylamine-N-methyltransferase (INMT) is responsible for the N-methylation of tryptamine (B22526) and other endogenous indole compounds. nih.gov This enzymatic process can produce N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT). researchgate.netnih.gov A similar synthetic strategy could be applied to 7-Methyltryptamine to produce N-methyl-7-methyltryptamine and N,N-dimethyl-7-methyltryptamine (7-Me-DMT). medkoo.com Studying these N1-modified analogues would help elucidate the importance of the indole N-H group for receptor binding and activity, determining if it acts as a hydrogen bond donor.
The indole ring of tryptamine offers several positions for substitution (2, 4, 5, 6, and 7) that significantly influence pharmacological properties. nih.govnih.gov The placement of a methyl group at the 7-position, as in 7-Methyltryptamine, is one such modification. Studies on other substituted tryptamines, such as 5-methoxy or 5-hydroxy derivatives (like serotonin), show that these substitutions can dramatically alter affinity for serotonin (B10506) receptors. nih.gov The synthesis of analogues with substitutions at other positions on the 7-methylated indole ring—for instance, creating a 5-hydroxy-7-methyltryptamine—would allow researchers to probe the combined effects of multiple substitutions. The synthesis of 2-methyltryptamine (B130797) involves the condensation of 2-methylindole (B41428) with nitromethane, followed by reduction. nih.govbiomolther.org A similar synthetic route starting from 7-methylindole (B51510) is the basis for producing 7-Methyltryptamine and its analogues. sigmaaldrich.com
The ethylamine (B1201723) side chain is a critical component for tryptamine activity, and modifications here have profound effects. A key example is the addition of a methyl group to the alpha-carbon (the carbon adjacent to the indole ring), creating alpha-methylated tryptamines. wikipedia.org
The analogue 7-Methyl-α-ethyltryptamine (7-Me-αET) is a prime example of side-chain alteration. wikipedia.org It was developed in the 1960s and demonstrates significantly different properties compared to its non-7-methylated counterpart, α-ethyltryptamine (αET). 7-Me-αET is reported to be 3-4 times more potent as a serotonin releasing agent and approximately 10 times more potent as a monoamine oxidase inhibitor (MAOI) than αET. wikipedia.org This highlights the synergistic effect of combining a 7-methyl indole substitution with a side-chain modification.
Comparative Pharmacological Profiles with Related Tryptamines
To contextualize the pharmacology of 7-Methyltryptamine, it is essential to compare it with structurally related compounds.
| Compound | Key Structural Difference from Tryptamine | Primary Pharmacological Notes |
| 7-Methyltryptamine | Methyl group at position 7 of the indole ring. | Subject of SAR studies. sigmaaldrich.comnih.gov |
| N-methylserotonin | Hydroxyl group at position 5; Methyl group on the side-chain nitrogen. | N-methylation is catalyzed by INMT. nih.gov |
| DMT (N,N-Dimethyltryptamine) | Two methyl groups on the side-chain nitrogen. | Binds to multiple 5-HT receptors; potent psychedelic. nih.govwikipedia.org |
| 7-Me-DMT | Methyl group at position 7; Two methyl groups on the side-chain nitrogen. | A close analogue for direct SAR comparison with DMT. medkoo.com |
| α-Ethyltryptamine (αET) | Ethyl group at the alpha-carbon of the side chain. | Serotonin, norepinephrine (B1679862), and dopamine (B1211576) releasing agent; weak MAOI. wikipedia.org |
| 7-Me-αET | Methyl group at position 7; Ethyl group at the alpha-carbon. | 3-4x more potent serotonin releaser and 10x more potent MAOI than αET. wikipedia.org |
The addition of the 7-methyl group significantly impacts pharmacology. Comparing 7-Me-αET to αET reveals a substantial increase in potency as both a serotonin releaser and an MAOI. wikipedia.orgwikipedia.org This suggests the 7-methyl group may enhance binding to the serotonin transporter (SERT) and monoamine oxidase (MAO) or alter the molecule's metabolic stability.
Computational Chemistry and Molecular Modeling for Receptor-Ligand Interactions
Computational methods are invaluable tools for predicting how a ligand like 7-Methyltryptamine might interact with its biological targets, primarily G protein-coupled receptors (GPCRs) such as serotonin receptors. uab.catnih.gov These techniques can guide the synthesis of new analogues by predicting which modifications are most likely to improve binding affinity or selectivity. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor's active site. nih.govnih.gov For 7-Methyltryptamine, docking studies would typically be performed using a high-resolution crystal structure of a target receptor, such as the 5-HT₂ₐ receptor.
The process involves:
Receptor and Ligand Preparation: A 3D model of the 7-Methyltryptamine molecule is generated and its energy is minimized. A corresponding 3D structure of the target receptor (e.g., 5-HT₂ₐ) is obtained from a protein data bank.
Docking Simulation: A docking algorithm systematically samples a large number of possible orientations of the ligand within the receptor's binding pocket.
Scoring and Analysis: Each predicted pose is assigned a score based on a scoring function that estimates the binding affinity. researchgate.net The lowest-energy poses are considered the most likely.
These simulations can reveal key interactions, such as hydrogen bonds between the tryptamine's amine group or indole N-H and amino acid residues in the receptor. They can also show hydrophobic or π-π stacking interactions between the indole ring and aromatic residues in the binding pocket. nih.gov For 7-Methyltryptamine, a key question for docking studies would be to understand how the 7-methyl group influences the binding pose compared to unsubstituted tryptamine, and whether it forms favorable interactions or creates steric hindrance with the receptor. Such computational insights are crucial for the rational design of novel tryptamine-based ligands. mdpi.com
Quantum Chemical Calculations for Conformational Analysis
The three-dimensional structure of 7-Methyltryptamine is not static. Due to the presence of rotatable single bonds in its ethylamine side chain, the molecule can adopt various spatial arrangements known as conformations. Understanding the preferred conformations and the energy barriers that separate them is crucial, as the specific shape of the molecule can significantly influence its interaction with biological targets. Quantum chemical calculations, particularly methods based on Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules like 7-methyltryptamine.
While direct computational studies specifically on 7-Methyltryptamine, oxalate (B1200264) salt are not extensively available in the public domain, a comprehensive understanding can be built by examining detailed quantum chemical analyses of the parent compound, tryptamine, and by inferring the structural and electronic effects of the C7-methyl group and the oxalate counter-ion.
Conformational Landscape of the Tryptamine Scaffold
The conformational flexibility of tryptamine is primarily determined by the rotation around two key dihedral angles in the ethylamine side chain: τ1 (C4-C3-Cβ-Cα) and τ2 (C3-Cβ-Cα-N). Computational studies on tryptamine have identified several low-energy conformers. nih.govrsc.org These conformers are generally categorized based on the orientation of the side chain relative to the indole ring.
The ethylamine side chain can be positioned in a gauche conformation, where it is folded back towards the indole ring, or in an anti conformation, where it extends away from the ring. mdpi.com Further differentiation arises from the orientation of the terminal amino group. High-level electronic structure calculations have been employed to determine the relative energies and populations of these conformers. For instance, studies have identified at least seven to eight stable conformers of tryptamine that are significantly populated at room temperature. nih.gov
The nomenclature used to describe these conformers often refers to the position of the side chain relative to the pyrrole (B145914) (py) or phenyl (ph) part of the indole ring. Common low-energy conformers include Gpy(out), Gpy(up), Anti(py), and Anti(ph). rsc.org The relative stability of these conformers is a delicate balance of steric and electronic factors, including potential weak intramolecular hydrogen bonding between the amino group and the indole ring's π-system.
The energy barriers for interconversion between these conformers have also been calculated. These barriers determine the rate at which the molecule can switch between different shapes. For tryptamine, these barriers are generally low enough to allow for rapid interconversion at physiological temperatures. rsc.org
Predicted Influence of C7-Methylation
The introduction of a methyl group at the C7 position of the indole ring is expected to influence the conformational preferences of the ethylamine side chain primarily through steric effects. The C7 position is adjacent to the C1 position of the pyrrole ring, and a methyl group here would likely create steric hindrance with the side chain, particularly in conformations where the side chain is oriented towards the phenyl portion of the indole ring.
This steric clash would be expected to destabilize conformers where the ethylamine side chain is in close proximity to the C7-methyl group. Consequently, one might predict a shift in the conformational equilibrium towards conformers where the side chain is oriented away from the methylated position. For example, conformers with a gauche orientation towards the pyrrole ring might become more favored over those oriented towards the phenyl ring.
While specific energy values are not available for 7-methyltryptamine, computational studies on other methylated neurotransmitter analogues, such as dopamine derivatives, have shown that methyl substitution can significantly alter the relative stabilities of different rotamers.
The Role of the Oxalate Salt in Conformational Analysis
The fact that the compound is an oxalate salt adds another layer of complexity to its conformational analysis. The tryptamine moiety will be protonated at the amino group, forming a tryptammonium cation. This cation will then form an ionic bond with the oxalate dianion. The presence of the counter-ion can significantly influence the conformational preferences of the tryptammonium cation through strong electrostatic interactions and hydrogen bonding.
In a computational model, the inclusion of the oxalate counter-ion would be essential to accurately predict the low-energy conformations. The calculations would need to account for the intermolecular forces between the cation and the anion. It is plausible that the strong ionic and hydrogen bonding interactions with the oxalate would favor specific conformations of the ethylamine side chain that maximize these favorable interactions, potentially overriding the intrinsic conformational preferences of the isolated cation. The oxalate ion itself is not rigid and can adopt different conformations (planar or non-planar), which would also need to be considered in a thorough computational analysis.
The intrinsic rotational barriers and conformational preferences of the tryptamine side chain.
The steric influence of the C7-methyl group, which is likely to disfavor certain side-chain orientations.
The strong intermolecular interactions (ionic and hydrogen bonding) with the oxalate counter-ion, which could be a dominant factor in determining the final, most stable conformation in the solid state or in solution.
Without direct experimental or computational data for this specific salt, the following tables provide a hypothetical representation of how the relative energies of tryptamine conformers might be perturbed by C7-methylation, based on the principles discussed.
Table 1: Calculated Relative Energies of Tryptamine Conformers (Hypothetical Data)
This table is based on typical findings for tryptamine and serves as a baseline.
| Conformer | Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) | Predicted Population (%) |
| Gpy(out) | ~90°, ~180° | 0.00 | 40 |
| Gpy(up) | ~90°, ~60° | 0.50 | 20 |
| Anti(py) | ~180°, ~60° | 0.80 | 15 |
| Gph(out) | ~-90°, ~180° | 0.20 | 25 |
Table 2: Predicted Relative Energies of 7-Methyltryptamine Conformers (Hypothetical Extrapolation)
This table illustrates the potential impact of steric hindrance from the C7-methyl group.
| Conformer | Predicted Relative Energy (kcal/mol) | Predicted Population Change | Rationale for Change |
| Gpy(out) | Lowered | Increase | Side chain is directed away from the C7-methyl group. |
| Gpy(up) | Slightly Lowered | Slight Increase | Side chain is generally away from the C7-methyl group. |
| Anti(py) | Unchanged | No significant change | Side chain is extended away from the ring. |
| Gph(out) | Increased | Decrease | Steric clash between the side chain and the C7-methyl group. |
In Vitro and Ex Vivo Biological Evaluation Models
Cell-Based Assays for Receptor Activation and Signaling
Cell-based assays are fundamental tools for characterizing the interaction of 7-Methyltryptamine (B88337) with specific receptors and for dissecting the subsequent intracellular signaling cascades. These assays typically involve cultured cells that have been engineered to express a target receptor, such as a specific serotonin (B10506) receptor subtype. Researchers can then measure how 7-MT activates these receptors and compare its activity to known endogenous ligands or other synthetic compounds.
Key techniques in this area include reporter gene assays and dimerization assays. youtube.com Reporter gene assays measure the activation of a signaling pathway by linking receptor activation to the expression of an easily quantifiable protein, like luciferase or β-galactosidase. youtube.com This allows for the determination of a compound's potency (often expressed as an EC₅₀ value, the concentration at which the compound elicits a half-maximal response) and its efficacy (the maximum response it can produce). Dimerization assays, on the other hand, can specifically measure the first step of receptor activation for many cytokine and other receptors, which involves the coming together of receptor subunits. youtube.com
The phenomenon of "biased agonism" is a critical concept explored through these assays. nih.gov Biased agonism describes the ability of a ligand to selectively activate one of several signaling pathways downstream of a single receptor. nih.gov For instance, a G protein-coupled receptor (GPCR) can signal through both G protein-dependent pathways and β-arrestin-dependent pathways. nih.gov Cell-based assays can be designed to measure these pathways independently, revealing whether 7-MT shows a preference for one over the other. This "biased signaling fingerprint" is crucial for understanding the compound's full pharmacological profile. nih.gov
Table 1: Example Data from Hypothetical Cell-Based Assays for 7-Methyltryptamine
| Assay Type | Target Receptor | Pathway Measured | 7-MT Potency (EC₅₀) | 7-MT Efficacy (% of Serotonin) |
| Reporter Gene Assay | 5-HT₂A | Gq/₁₁ (Calcium Flux) | 150 nM | 85% |
| β-Arrestin Recruitment | 5-HT₂A | β-Arrestin2 Binding | 800 nM | 40% |
| Reporter Gene Assay | 5-HT₁A | Gi/o (cAMP Inhibition) | 250 nM | 95% |
| β-Arrestin Recruitment | 5-HT₁A | β-Arrestin2 Binding | >10,000 nM | <10% |
This table contains illustrative data and does not represent actual experimental results.
Tissue Slice Preparations for Neurotransmitter Release and Response Studies
To understand the effects of 7-MT in a more physiologically relevant context, researchers utilize ex vivo tissue slice preparations. Brain slices, typically from regions like the striatum, hippocampus, or cortex, contain intact neural circuits. These preparations allow for the study of how 7-MT modulates synaptic transmission and neurotransmitter release.
These slice preparations are invaluable for bridging the gap between molecular actions at a single receptor and complex effects on neural network function.
Primary Neuronal Culture Systems for Cellular Mechanism Investigations
Primary neuronal cultures, derived directly from the brain tissue of embryonic or early postnatal animals, offer a powerful model to study the effects of compounds on neurons in a controlled environment. mdpi.comnih.gov These cultures allow for detailed investigation of cellular mechanisms, such as changes in neuronal morphology, synapse formation, and cell viability, in response to 7-MT. nih.gov
Unlike immortalized cell lines, primary neurons retain many of the key features of their in vivo counterparts, including distinct dendritic and axonal compartments. nih.gov High-content imaging systems can be used to visualize and quantify subtle changes in these neurons after treatment with 7-MT. mdpi.com For example, researchers can assess neurite outgrowth, dendritic spine density, or the localization of specific proteins within the cell. These cultures are also used to study potential neurotoxic effects, as cell viability can be accurately quantified. nih.gov By using neurons from specific brain regions, such as the hippocampus or motor cortex, researchers can investigate region-specific effects of the compound. nih.gov
Genetically Modified Animal Models for Mechanistic Dissection (e.g., β-arrestin2 knockout mice)
To confirm the in vivo relevance of mechanisms identified in vitro, researchers often turn to genetically modified animal models. A key example is the β-arrestin2 (Arrb2) knockout mouse, which lacks the gene for this critical signaling and regulatory protein. nih.govjax.org These models are instrumental in dissecting the physiological consequences of biased agonism. nih.gov
Genetically modified models also allow for a deeper exploration of how 7-MT modulates specific neurotransmitter systems. The effects of a compound on neurotransmitter release and uptake can be profoundly influenced by the signaling pathways it activates. For example, the central mechanisms of drug tolerance and withdrawal are studied in specific brain regions like the periaqueductal gray (PAG) in knockout mice. nih.gov By administering 7-MT to β-arrestin2 knockout mice and measuring downstream markers, such as dopamine (B1211576) levels in the striatum or serotonin levels in the cortex, researchers can determine if the β-arrestin pathway is essential for 7-MT's influence on these neurotransmitter systems. This helps to build a comprehensive picture of the compound's mechanism of action, from receptor signaling to whole-system neurochemical changes.
Theoretical Frameworks and Future Research Directions
Advancing the Understanding of Tryptamine (B22526) Pharmacology
The pharmacological profile of 7-Methyltryptamine (B88337) is not yet fully elucidated, but based on its structural relationship to other tryptamines, several hypotheses can be formulated to guide future research. The methylation at the 7-position of the indole (B1671886) ring is a key structural feature that likely influences its interaction with various receptors and enzymes.
Research on the closely related compound, 7,N,N-trimethyltryptamine (7-methyl-DMT), has shown that it acts as an agonist at serotonin (B10506) 5-HT₂ receptors. wikipedia.org Animal studies with 7-methyl-DMT have indicated behavioral responses similar to those of other psychedelic compounds. wikipedia.org This suggests that 7-Methyltryptamine may also exhibit affinity for and activity at 5-HT₂ receptors, a primary target for many hallucinogenic tryptamines. acs.org Future research should aim to quantify the binding affinities and functional activities of 7-Methyltryptamine at a comprehensive panel of serotonin receptor subtypes. A study on various tryptamine-based psychedelics has already demonstrated that these compounds can target multiple serotonin receptors, including 5-HT₁A receptors. nih.gov
Table 1: Potential Pharmacological Activities of 7-Methyltryptamine Based on Related Compounds
| Pharmacological Target | Predicted Activity for 7-Methyltryptamine | Rationale based on Analogues |
| 5-HT₂A Receptor | Agonist | 7-methyl-DMT is a known 5-HT₂ agonist. wikipedia.orgmedchemexpress.com |
| Serotonin Transporter (SERT) | Reuptake Inhibitor / Releasing Agent | 7-methylation enhances serotonin releasing properties in α-ethyltryptamine. wikipedia.org |
| Monoamine Oxidase A (MAO-A) | Inhibitor | 7-methylation enhances MAO inhibitory properties in α-ethyltryptamine. wikipedia.org |
| Dopamine (B1211576)/Norepinephrine (B1679862) Transporters | Potential for weak inhibition/release | Some tryptamines exhibit activity at these transporters. nih.gov |
Potential Contributions to Neuroscientific Research Tools
The unique pharmacological profile of 7-Methyltryptamine, once fully characterized, could establish it as a valuable tool in neuroscience research. Its potential selectivity for certain receptor subtypes or its dual action as a receptor agonist and MAOI could allow for the dissection of complex neural circuits.
For instance, if 7-Methyltryptamine is confirmed to be a potent and selective 5-HT₂A receptor agonist with MAO-inhibiting properties, it could be used to study the downstream effects of prolonged serotonergic stimulation in a way that is distinct from other tryptamines. The use of tryptamine psychedelics in conjunction with brain imaging techniques like fMRI and PET has already provided insights into brain connectivity and receptor occupancy. nih.gov 7-Methyltryptamine could be employed in similar studies to further understand the role of specific serotonergic pathways in perception, cognition, and mood regulation.
The oxalate (B1200264) salt form of 7-Methyltryptamine provides stability and allows for precise preparation of solutions for in vitro and in vivo experiments. This is a common practice for research chemicals to ensure consistency and accuracy in experimental results.
Unexplored Biological Activities and Mechanisms
Beyond its expected neuropharmacological effects, 7-Methyltryptamine may possess other biological activities that are currently unexplored. The indole nucleus is a privileged scaffold in medicinal chemistry, and modifications can lead to a wide range of biological effects.
One area of potential interest is its application in other therapeutic areas. For example, 7-Methyltryptamine has been listed as a reactant for the preparation of substituted tetrahydro-β-carbolines, which are being investigated as potential agents for the treatment of the human papillomavirus (HPV). sigmaaldrich.com It has also been used as a reactant in the synthesis of tryptamine-based sulfonamides that act as potent and selective inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes. sigmaaldrich.com These applications suggest that the 7-methyltryptamine scaffold could be a starting point for the development of novel therapeutic agents outside of the central nervous system.
The endogenous production of tryptamines and their derivatives, catalyzed by the enzyme indolethylamine-N-methyltransferase (INMT), is another area of active research. nih.gov While the focus has been on N,N-dimethyltryptamine (DMT), the potential for the formation and biological role of other methylated tryptamines, including a 7-methylated variant, remains an open question.
Methodological Innovations in Tryptamine Research
The study of 7-Methyltryptamine could also drive methodological innovations in tryptamine research. The synthesis of this and related compounds presents opportunities for developing novel and efficient chemical methodologies. For example, research into the synthesis of 7-alkoxy/hydroxy-α-methyltryptamines has explored methods like the Japp–Klingemann reaction and Fischer-type cyclizations. researchgate.net Further refinement of these and other synthetic routes could be applied to produce 7-Methyltryptamine and its derivatives with high purity and yield.
The development of advanced analytical techniques is also crucial for studying the metabolism and pharmacokinetics of novel tryptamines. Techniques like high-resolution mass spectrometry are essential for identifying metabolites in biological samples, which is critical for understanding the full pharmacological profile of a compound. nih.gov
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize 7-methyltryptamine oxalate salt to ensure reproducibility?
- Methodology :
- Synthesis : Use a condensation reaction between 7-methylindole and a suitable amine precursor, followed by salt formation with oxalic acid. Purify via recrystallization in ethanol/water mixtures.
- Characterization : Confirm structure using -NMR (e.g., methyl resonance at δ 2.4–2.6 ppm), -NMR, and high-resolution mass spectrometry (HRMS). Quantify oxalate content via redox titration with standardized KMnO (0.0100 M) in acidic conditions .
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis steps, including purity (>95% by HPLC), melting point, and spectral data in the main text or supplementary materials .
Q. What analytical methods are recommended for determining oxalate content in 7-methyltryptamine oxalate salt?
- Methodology :
- Redox Titration : Dissolve the compound in dilute HSO, heat to 60°C, and titrate with KMnO until a faint pink endpoint. Calculate oxalate content using stoichiometry (5:2 ratio of oxalate to permanganate) .
- Validation : Cross-check results with ion chromatography or gravimetric analysis (precipitation as calcium oxalate) to resolve discrepancies caused by impurities or side reactions .
Q. How should researchers assess the purity and stability of 7-methyltryptamine oxalate salt?
- Methodology :
- Purity : Use HPLC with UV detection (λ = 280 nm for tryptamine derivatives) and compare retention times against a certified reference standard (e.g., Cayman Chemical’s tryptamine analogs) .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via TLC or LC-MS. Store at -20°C in airtight, light-protected containers for long-term stability (>2 years) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Cross-Validation : Combine -NMR, -NMR, and X-ray crystallography (if crystalline) to confirm the methyl group’s position and oxalate coordination. For ambiguous signals, use 2D NMR (COSY, HSQC) .
- Error Mitigation : Replicate syntheses in triplicate and statistically analyze data (e.g., ±5% variance in NMR integrals). Exclude outliers caused by solvent residues or incomplete purification .
Q. What experimental designs are suitable for studying 7-methyltryptamine’s metabolic stability in vitro?
- Methodology :
- Hepatic Metabolism : Incubate the compound with liver microsomes (human or rodent) and NADPH. Use LC-MS/MS to detect metabolites (e.g., oxidative deamination products). Compare half-life (t) to unmodified tryptamine .
- Enzyme Interactions : Perform inhibition assays with monoamine oxidase (MAO) isoforms to determine if 7-methyl substitution alters susceptibility to enzymatic degradation .
Q. How can researchers investigate the compound’s receptor-binding affinity and selectivity?
- Methodology :
- Radioligand Displacement : Use -serotonin or -LSD in competitive binding assays with serotonin (5-HT) receptor subtypes (e.g., 5-HT, 5-HT) expressed in HEK293 cells. Calculate IC values .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected cells to assess agonism/antagonism. Compare results to known tryptamine derivatives (e.g., psilocin) to infer structure-activity relationships .
Q. What strategies mitigate oxalate-related cytotoxicity in cellular uptake studies?
- Methodology :
- Dose Optimization : Perform MTT assays to determine the maximum non-toxic concentration (e.g., <1 mM oxalate). Use calcium chelators (e.g., EDTA) to prevent intracellular calcium oxalate crystal formation .
- Alternative Salts : Synthesize and compare hydrochloride or citrate salts to isolate oxalate-specific effects on cell viability .
Methodological Notes
- Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal) by providing raw spectral data, titration curves, and statistical analyses in supplementary materials .
- Safety Protocols : Follow OSHA/MSDS guidelines for handling oxalate salts, including PPE (gloves, goggles) and fume hood use to avoid inhalation/contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
